Increased Lipophilicity and Reduced H-Bond Donor Count Relative to 7-Hydroxy Analog (Aloesone)
The target compound eliminates the hydrogen bond donor at position 7 by replacing the hydroxyl group of aloesone (CAS 40738-40-7) with a methoxy group, reducing the H-bond donor count from 1 to 0 and increasing the computed XLogP3-AA from approximately 1.0 to 1.5 [1]. This physicochemical shift is predicted to enhance passive membrane permeability and reduce metabolic glucuronidation, supporting in vivo availability when procured for cell-based assays [2].
| Evidence Dimension | Physicochemical properties (LogP, H-bond donors) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.5; H-Bond Donor Count = 0 (PubChem computed) |
| Comparator Or Baseline | Aloesone (7-hydroxy analog): H-Bond Donor Count = 1; predicted LogP ~1.0 |
| Quantified Difference | ΔXLogP ≈ +0.5; ΔHBD = -1 |
| Conditions | Computed via PubChem 2.2 / XLogP3 3.0 algorithms |
Why This Matters
This quantifiable difference in lipophilicity and hydrogen bonding directly impacts passive membrane permeability and metabolic stability, making the target compound a superior choice for intracellular target engagement studies.
- [1] PubChem. (2026). Compound Summary for CID 12342064: 7-Methoxy-5-methyl-2-(2-oxopropyl)-4H-1-benzopyran-4-one. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/61424-91-7. View Source
- [2] ChemicalBook. (n.d.). Aloesone (CAS 40738-40-7). Retrieved from https://www.chemicalbook.cn/CASEN_40738-40-7.htm. View Source
